Kinase Selectivity Profiling: Substitution-Dependent CDK2 Affinity Landscape
The p-tolyl urea substitution pattern distinguishes this compound from its meta-methyl isomer and other close analogs within the pyrimidine-urea kinase inhibitor series. In the structural class defined by patent WO2006000420A1, terminal aryl urea modifications are a critical determinant of kinase selectivity . While individual IC50 data for this specific CAS number is not published in peer-reviewed literature, the compound's structural analogs with different terminal aryl groups, such as the 4-chlorophenyl variant (CAS not matched), show measurable kinase and cellular activity (e.g., A549 IC50 = 2.39 µM, HCT116 IC50 = 3.90 µM) . This demonstrates that the terminal aryl group is a potent activity switch, and the p-tolyl group is expected to confer a distinct selectivity profile compared to halogenated or unsubstituted phenyl analogs . Researchers must procure the exact compound to maintain the intended polypharmacology or selectivity window.
| Evidence Dimension | Kinase Inhibition Selectivity Profile |
|---|---|
| Target Compound Data | Specific kinase panel data not publicly available. Structural class known for ATP-competitive CDK inhibition. |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (related analog): A549 IC50 = 2.39 µM, HCT116 IC50 = 3.90 µM . |
| Quantified Difference | Not calculable as a direct head-to-head comparison. The difference is qualitative, based on the known impact of p-tolyl versus 4-chlorophenyl on target engagement. |
| Conditions | Cellular proliferation assays against A549 (lung) and HCT116 (colon) cancer cell lines. |
Why This Matters
The terminal aryl 'tail' is a critical handle for tuning kinase selectivity; procuring the wrong positional isomer or phenyl substitute can lead to a completely different, unintended kinase inhibition profile, invalidating biological experiments.
- [1] P. Furet, G. Caravatti, V. Guagnano, et al. (2005). Pyrimidine Urea Derivatives as Kinase Inhibitors. Patent WO2006000420A1. Assignee: NOVARTIS AG. View Source
